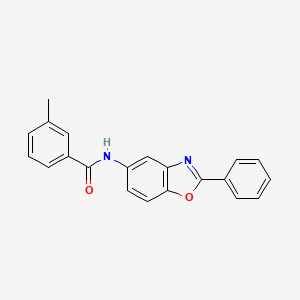![molecular formula C19H11ClFNO B4895703 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile, also known as CPFA, is a novel compound with potential applications in scientific research. The compound is a member of the acrylonitrile family and has a molecular weight of 365.79 g/mol. CPFA is a yellow crystalline solid with a melting point of 166-168°C and a boiling point of 582.6°C.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not yet fully understood. However, studies have suggested that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may inhibit the activity of certain enzymes involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have both biochemical and physiological effects. In cancer cells, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been found to induce oxidative stress in cancer cells, leading to cell death. In animal models, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the growth of tumors and reduce tumor volume.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is its potential as a novel anti-cancer agent. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to have anti-proliferative effects on various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, there are also limitations to using 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in lab experiments. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its potential side effects.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One direction is to further investigate the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in cancer cells and animal models. Another direction is to explore the potential use of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential side effects of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its safety profile. Overall, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has potential as a novel anti-cancer agent and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylacetic acid in the presence of sodium hydride to form 2-(3-chlorophenyl)-3-(4-fluorophenyl)acrylic acid. The resulting compound is then treated with thionyl chloride and 2-furancarboxaldehyde to obtain 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFWILVJZRLCG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
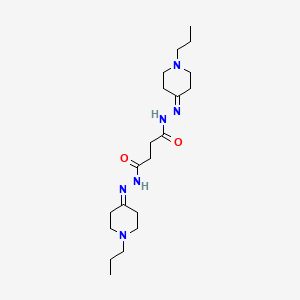
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
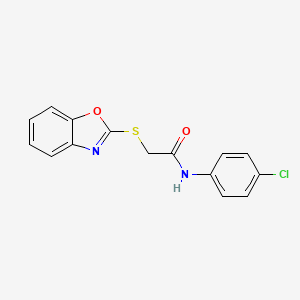
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

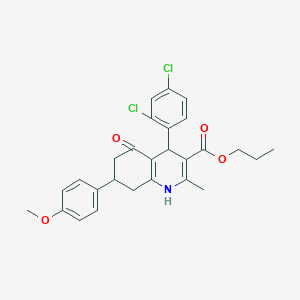
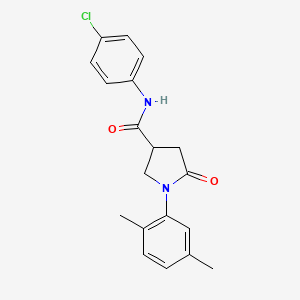
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
